

An In-depth Technical Guide to 1,3-Dibromo-2,2-dimethylpropane

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Compound of Interest

Compound Name: 1,3-Dibromo-2,2-dimethylpropane

Cat. No.: B1585092

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This technical guide provides a comprehensive overview of **1,3-Dibromo-2,2-dimethylpropane**, a halogenated alkane with significant applications in organic synthesis. The unique structural characteristics of this compound, particularly the neopentyl framework, present notable steric hindrance that influences its reactivity. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Nomenclature and Identification

The compound with the chemical structure of two bromine atoms attached to the first and third carbons of a 2,2-dimethylpropane backbone is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: **1,3-dibromo-2,2-dimethylpropane**[\[1\]](#)[\[2\]](#)

Synonyms: This compound is also known by several other names in scientific literature and chemical databases:

- Neopentyl dibromide[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Dibromoneopentane[\[2\]](#)[\[3\]](#)
- 2,2-Dimethyl-1,3-dibromopropane[\[1\]](#)[\[3\]](#)[\[4\]](#)
- 2,2-Bis(bromomethyl)propane[\[1\]](#)[\[3\]](#)[\[4\]](#)

- 1-bromo-2-bromomethyl-2-methylpropane[1][3][4]
- Propane, 1,3-dibromo-2,2-dimethyl-[1][4]

Physicochemical Properties

A summary of the key quantitative data for **1,3-Dibromo-2,2-dimethylpropane** is presented in the table below for easy reference and comparison.

Property	Value	Unit	Source
Molecular Formula	C5H10Br2	[3][5][6]	
Molecular Weight	229.94	g/mol	[1][5][7]
CAS Number	5434-27-5	[1][2][8]	
EC Number	226-598-5	[1][2]	
Density	1.672	g/cm ³	[2][8]
Boiling Point	181.6	°C at 760 mmHg	[2]
Flash Point	58.5	°C	[2]
Water Solubility	0.15	g/L (at 25 °C)	[9]
Octanol/Water Partition Coefficient (logP _{oct/wat})	2.802	[7]	
Refractive Index	1.513	[1]	
InChI Key	UXAFLFGXSIWWMY- UHFFFAOYSA-N	[1][2]	
Canonical SMILES	CC(C)(CBr)CBr	[1][2]	

Synthesis and Reactivity

The synthesis of **1,3-Dibromo-2,2-dimethylpropane** often involves the substitution of hydroxyl groups from its corresponding diol, neopentyl glycol (2,2-dimethylpropane-1,3-diol). This

transformation typically proceeds through a nucleophilic substitution mechanism.[3] Due to the significant steric hindrance of the neopentyl structure, the direct S_N2 backside attack by a nucleophile is impeded.[3]

While a specific detailed protocol for the direct synthesis of **1,3-Dibromo-2,2-dimethylpropane** was not found in the provided search results, a general method involves the reaction of neopentyl glycol with a brominating agent. A common approach for converting primary alcohols to alkyl bromides is the use of phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄).

General Reaction Scheme:

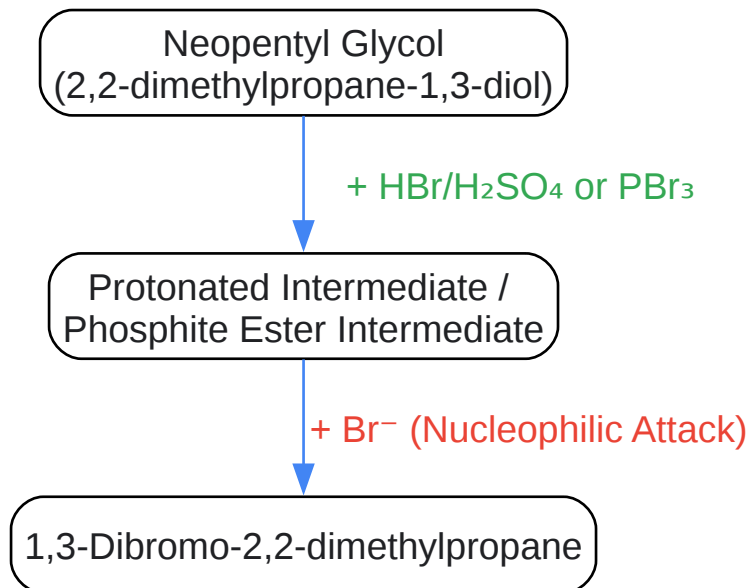
- Reactants: Neopentyl glycol (2,2-dimethylpropane-1,3-diol), brominating agent (e.g., PBr₃ or HBr/H₂SO₄).
- Reaction: The hydroxyl groups of the neopentyl glycol are protonated by the acid (in the case of HBr/H₂SO₄) or react with PBr₃ to form a good leaving group. The bromide ion then acts as a nucleophile to displace the leaving group, forming the carbon-bromine bond. This occurs at both hydroxyl positions to yield the dibrominated product.[3]
- Workup: The reaction mixture is typically worked up by pouring it into water and extracting the organic product with a suitable solvent like diethyl ether. The organic layer is then washed, dried, and the solvent is removed to yield the crude product, which can be further purified by distillation.

The carbon-bromine bonds in **1,3-Dibromo-2,2-dimethylpropane** are susceptible to reactions with various nucleophiles and metals.[3] Reactions with organometallic reagents can lead to the formation of highly reactive intermediates that are valuable in synthetic chemistry for creating new carbon-carbon bonds.[3]

Visualizations

The following diagram illustrates the general synthetic pathway for the preparation of **1,3-Dibromo-2,2-dimethylpropane** from neopentyl glycol via nucleophilic substitution.

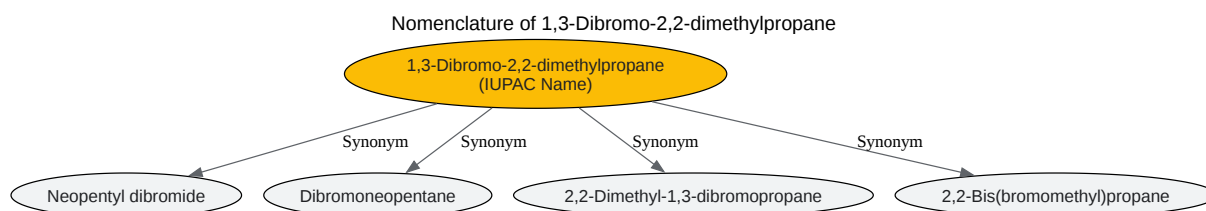
Synthesis of 1,3-Dibromo-2,2-dimethylpropane



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Caption: Synthesis of **1,3-Dibromo-2,2-dimethylpropane**.

The following diagram illustrates the relationship between the IUPAC name and its common synonyms.



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Caption: Relationship between IUPAC name and synonyms.

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References

- 1. 1,3-Dibromo-2,2-dimethylpropane | C₅H₁₀Br₂ | CID 79491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1,3-Dibromo-2,2-dimethylpropane | 5434-27-5 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. 1,3-Dibromo-2,2-dimethylpropane | CymitQuimica [cymitquimica.com]
- 6. indiamart.com [indiamart.com]
- 7. Propane, 1,3-dibromo-2,2-dimethyl- (CAS 5434-27-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 1,3-Dibromo-2,2-dimethylpropane | CAS 5434-27-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. guidechem.com [guidechem.com]
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